5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is an organic compound with a complex structure that comprises multiple functional groups. This compound belongs to a category of molecules known for their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide typically involves several steps:
Bromination: : Introducing a bromine atom to the furan ring using bromine or a brominating agent.
Formation of the Pyrido[2,3-d]pyrimidine Moiety: : Synthesized through a multi-step reaction starting from basic organic molecules such as pyridine derivatives, using conditions that facilitate the cyclization and formation of the desired ring structure.
Amidation: : Coupling the bromo-furan and the pyrido[2,3-d]pyrimidine through an amide bond, often using reagents like carbodiimides for activation.
Industrial Production Methods
Scaling up the production involves optimizing the yield and purity through:
Continuous flow chemistry for efficient bromination.
Catalytic cyclization for forming the pyrido[2,3-d]pyrimidine moiety.
Use of industrial-scale reactors for amidation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, altering the functional groups and leading to new derivatives.
Reduction: : Hydrogenation or other reducing agents can modify certain parts of the molecule.
Substitution: : Various substituents can be introduced or modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: : Nucleophiles like amines or electrophiles like halides.
Major Products
Oxidation Products: : Hydroxylated or carboxylated derivatives.
Reduction Products: : Reduced functional group variants, such as amines.
Substitution Products: : Variants with different substituents replacing the bromine or other groups.
Scientific Research Applications
5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide has found applications in:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential therapeutic properties for diseases like cancer due to its bioactive structure.
Industry: : Used in the development of new materials or as a precursor in organic synthesis.
Mechanism of Action
The compound's mechanism involves:
Molecular Targets: : Interacting with specific proteins or enzymes, potentially inhibiting their function.
Pathways Involved: : Modulating biochemical pathways relevant to disease processes, like apoptosis in cancer cells.
Comparison with Similar Compounds
5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide stands out due to its unique structure and bioactivity. Similar compounds include:
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Lacks the bromine atom, affecting its reactivity.
5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Chlorine instead of bromine, altering its chemical properties.
5-bromo-N-(2-(2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Variation in the oxo groups, impacting its activity.
There you have it! If this detailed dive was a bit too science-heavy, feel free to ask more about any specific part.
Properties
IUPAC Name |
5-bromo-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O4/c15-10-4-3-9(23-10)12(20)17-6-7-19-13(21)8-2-1-5-16-11(8)18-14(19)22/h1-5H,6-7H2,(H,17,20)(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPFXMXXIDSIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC=C(O3)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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